![molecular formula C16H13ClFN3O3S2 B3002314 2-((7-氯-1,1-二氧化-4H-苯并[e][1,2,4]噻二嗪-3-基)硫代)-N-(4-氟苄基)乙酰胺 CAS No. 899976-80-8](/img/structure/B3002314.png)

2-((7-氯-1,1-二氧化-4H-苯并[e][1,2,4]噻二嗪-3-基)硫代)-N-(4-氟苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic molecule that appears to be designed for potential antibacterial applications. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a thiadiazine derivative, which is a class of compounds known for their biological activity, including antibacterial properties.

Synthesis Analysis

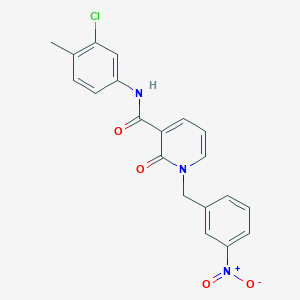

The synthesis of related compounds involves multiple steps, starting with the formation of a core structure followed by functionalization with various substituents. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes the reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline . A similar approach could be hypothesized for the synthesis of the compound , with appropriate modifications to incorporate the specific chloro, fluoro, and acetamide functionalities.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by a heterocyclic ring containing sulfur and nitrogen atoms. Spectroscopic techniques such as IR, 1H NMR, and 13C NMR are typically used to confirm the structure of such compounds . These techniques would likely reveal the presence of characteristic functional groups, such as the acetamide moiety and the thiadiazine ring, in the compound of interest.

Chemical Reactions Analysis

Thiadiazine derivatives can undergo various chemical reactions, particularly at their functional groups. The chloro and fluoro substituents may be reactive sites for nucleophilic substitution reactions, while the acetamide group could be involved in hydrolysis or condensation reactions. The thiadiazine ring itself may participate in electrophilic substitution or ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms and the acetamide group is likely to affect the compound's polarity, solubility, and melting point. The thiadiazine ring could contribute to the compound's stability and reactivity. The antibacterial studies mentioned in the papers suggest that these compounds have the potential to inhibit bacterial growth, indicating their biological activity .

Relevant Case Studies

While the provided papers do not discuss case studies involving the exact compound , they do provide insight into the antibacterial potential of related thiadiazine derivatives. The compounds synthesized in these studies were tested against various Gram-positive and Gram-negative bacteria, showing a broad spectrum of antibacterial activity . These findings support the potential use of the compound as an antibacterial agent, although specific case studies would be needed to confirm its efficacy and safety.

科学研究应用

抗菌和抗真菌活性

- 研究表明,该化合物的衍生物表现出显着的抗菌活性。Bhoi 等人(2015 年)和 Maddila 等人(2016 年)进行的研究合成了新型衍生物,显示出对各种微生物(包括革兰氏阳性菌和革兰氏阴性菌)的广谱抗菌活性 (Bhoi, Borad, Parmar, & Patel, 2015); (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

抗惊厥特性

- 研究探索了与该化学结构类似的化合物的抗惊厥活性。例如,Kohn 等人(1993 年)和 Liu 等人(2016 年)研究了在动物模型中显示出保护免于癫痫发作的有希望的结果的衍生物 (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993); (Liu, Zhang, Jin, & Quan, 2016).

抗肿瘤和抗癌作用

- Yurttaş 等人(2015 年)和 Osmaniye 等人(2018 年)的研究证明了该化合物衍生物在抗癌活性中的潜力。他们针对各种癌细胞系测试了这些化合物,发现对其中一些化合物具有相当大的活性 (Yurttaş, Tay, & Demirayak, 2015); (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

其他药学应用

- 该化合物还因其对腺苷受体的亲和力而受到研究,如 Betti 等人(1999 年)的工作所示,表明其在开发针对这些受体的治疗方法中的潜力 (Betti, Biagi, Giannaccini, Giorgi, Livi, Lucacchini, Manera, & Scartoni, 1999).

作用机制

Target of Action

The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions in the urine . This diuretic effect results in a decrease in blood volume, which can help to lower blood pressure .

Biochemical Pathways

The inhibition of the sodium-chloride symporter disrupts the normal reabsorption process in the kidneys . This leads to an increase in the excretion of sodium and chloride ions, along with water, in the urine . The loss of these ions can also cause a secondary increase in the excretion of potassium ions .

Pharmacokinetics

Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract and undergoes renal excretion . The compound’s bioavailability may be influenced by factors such as the patient’s renal function and the presence of food in the stomach.

安全和危害

未来方向

属性

IUPAC Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O3S2/c17-11-3-6-13-14(7-11)26(23,24)21-16(20-13)25-9-15(22)19-8-10-1-4-12(18)5-2-10/h1-7H,8-9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSMGRIVLKYSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

![4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3002233.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)

![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)